(6,7-Dihydro-5H-cyclopenta[b]pyridin-3-yl)methanamine dihydrochloride
Overview
Description
(6,7-Dihydro-5H-cyclopenta[b]pyridin-3-yl)methanamine dihydrochloride is a useful research compound. Its molecular formula is C9H14Cl2N2 and its molecular weight is 221.12 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
The primary target of this compound is corrosion on carbon steel (CS) surfaces . The compound acts as an inhibitor, preventing the corrosion process and protecting the metal surface .
Mode of Action
The compound interacts with its target by adsorbing onto the CS interface . This adsorption follows the Langmuir isotherm model, which includes both physisorption and chemisorption . The compound exhibits mixed type inhibitors, meaning it can adsorb onto the metal surface through both physical and chemical processes .
Biochemical Pathways
The compound’s action affects the corrosion process of carbon steel in a molar H2SO4 medium . The corrosion protection efficiency lies with the adsorption and surface-covering capabilities, which are associated with the electron density, the molecular structure of various efficient groups, the charge of the metal surface, the medium temperature, etc .
Result of Action
The compound’s action results in a significant reduction in corrosion on carbon steel surfaces . The compound exhibits a superior inhibition efficiency of 97.7% in the presence of 1.0 mM CAPD-1 . Scanning electron microscopy (SEM) exploration confirmed the adsorption of the CAPD derivatives on the CS substrate .
Action Environment
The compound’s action, efficacy, and stability can be influenced by environmental factors such as the medium temperature and the charge of the metal surface . The compound is particularly effective in a molar H2SO4 medium .
Properties
IUPAC Name |
6,7-dihydro-5H-cyclopenta[b]pyridin-3-ylmethanamine;dihydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2.2ClH/c10-5-7-4-8-2-1-3-9(8)11-6-7;;/h4,6H,1-3,5,10H2;2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OGNAKMPGKGSSPT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1)N=CC(=C2)CN.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14Cl2N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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